molecular formula C7H11I2N B14209376 7,7-Diiodoheptanenitrile CAS No. 823180-30-9

7,7-Diiodoheptanenitrile

Cat. No.: B14209376
CAS No.: 823180-30-9
M. Wt: 362.98 g/mol
InChI Key: VLHQUJMSNVEWJU-UHFFFAOYSA-N
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Description

7,7-Diiodoheptanenitrile is an organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of a heptanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodoheptanenitrile typically involves the iodination of heptanenitrile. One common method is the reaction of heptanenitrile with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7,7-Diiodoheptanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,7-Diiodoheptanenitrile has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7,7-Diiodoheptanenitrile involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

    Heptanenitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.

    7,7-Dibromoheptanenitrile: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.

    7,7-Dichloroheptanenitrile:

Uniqueness: The iodine atoms enhance its ability to participate in specific chemical reactions, making it valuable in various research and industrial applications .

Properties

CAS No.

823180-30-9

Molecular Formula

C7H11I2N

Molecular Weight

362.98 g/mol

IUPAC Name

7,7-diiodoheptanenitrile

InChI

InChI=1S/C7H11I2N/c8-7(9)5-3-1-2-4-6-10/h7H,1-5H2

InChI Key

VLHQUJMSNVEWJU-UHFFFAOYSA-N

Canonical SMILES

C(CCC#N)CCC(I)I

Origin of Product

United States

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